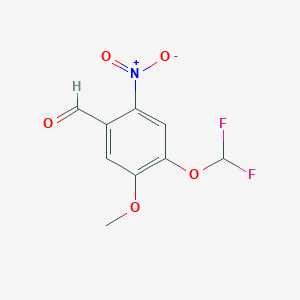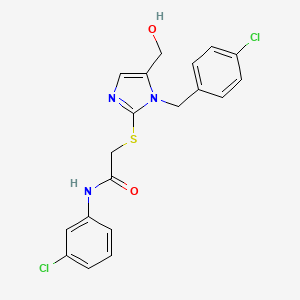
2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound represents a class of chemicals that have garnered interest due to their potential in various fields of chemistry and medicine. The focus here is on its chemical nature, including synthesis, structural analysis, and its inherent chemical and physical properties.
Synthesis Analysis
The synthesis process typically involves the reaction of aromatic aldehydes or aryl isothiocyanates with precursors such as 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide, which can be prepared from 4-chlorobenzaldehyde and acetylglycine. This process results in compounds like 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones and 4-aryl-1-[2-(acetamido)-3-(4-chlorophenyl)acryloyl]thiosemicarbazides, which are closely related to the compound of interest (Nguyễn Tiến Công & Truong Ngoc Anh Luan, 2016).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like IR, NMR, and mass spectral data, providing insights into the spatial arrangement and bonding patterns of atoms within the molecule. This structural information is crucial for understanding the reactivity and properties of the compound (C. T. Nguyen, T. T. Nguyen, T. V. Nguyen, & H. Bui, 2016).
Chemical Reactions and Properties
The compound's reactivity includes its ability to undergo further chemical transformations, such as cyclization reactions, to form new structures with potential biological activities. These reactions often involve the formation of rings or the addition of functional groups that can significantly alter the compound's chemical behavior and applications (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).
Physical Properties Analysis
The physical properties of such compounds can be determined by their crystalline structure, which is analyzed through X-ray crystallography. This provides information on the compound's stability, solubility, and other physical characteristics important for its practical applications (K. Saravanan, K. Priya, S. Anand, S. Kabilan, & S. Selvanayagam, 2016).
Chemical Properties Analysis
The chemical properties include the compound's reactivity towards other chemicals, its stability under various conditions, and its potential to participate in further chemical reactions. These properties are influenced by the compound's molecular structure and can be studied through various chemical assays and spectroscopic techniques (P. Yu, Jun Hu, Rong Wan, Xi Li, Shanlong Zheng, & Yanhua Xu, 2014).
Wissenschaftliche Forschungsanwendungen
Chemical Design and Synthesis
The design and synthesis of chemical compounds with the structure similar to 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide have been explored for various therapeutic and chemical applications. One notable example includes the discovery of K-604, identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound exhibited significant selectivity for ACAT-1 over ACAT-2, highlighting its potential for treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Antimicrobial and Antitumor Activity
Compounds with similar structures have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide showed promising inhibitory potential against α-glucosidase, suggesting their utility as drug leads for diabetes treatment and other related metabolic disorders (M. Iftikhar et al., 2019). Another study demonstrated the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, showcasing their potential as antibacterial agents (P. Yu et al., 2014).
Biochemical Research and Molecular Modeling
The chemical structures similar to 2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide have been utilized in biochemical research and molecular modeling studies. These compounds serve as valuable tools for understanding molecular interactions, enzyme inhibition, and the development of new therapeutic agents. Studies such as the synthesis and QSAR (Quantitative Structure-Activity Relationship) of related compounds for potential antibacterial agents offer insights into the relationship between chemical structure and biological activity, contributing to the design of more effective drugs (N. Desai et al., 2008).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c20-14-6-4-13(5-7-14)10-24-17(11-25)9-22-19(24)27-12-18(26)23-16-3-1-2-15(21)8-16/h1-9,25H,10-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRZCOYEGPUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide](/img/structure/B2482574.png)
![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2482575.png)

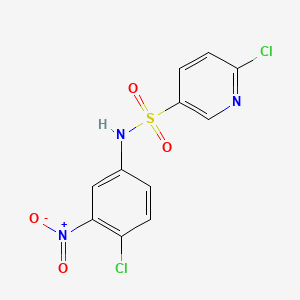
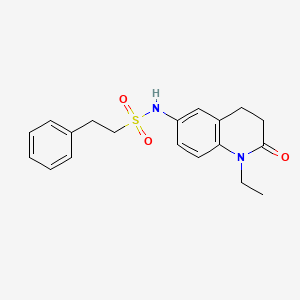
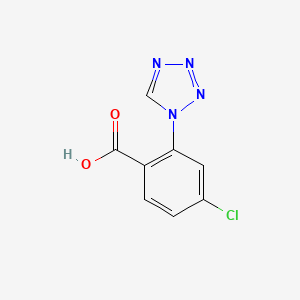
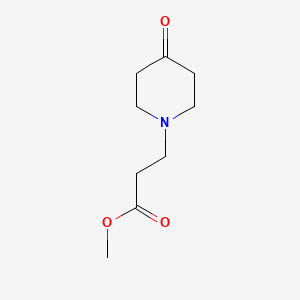
![N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2482584.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2482589.png)

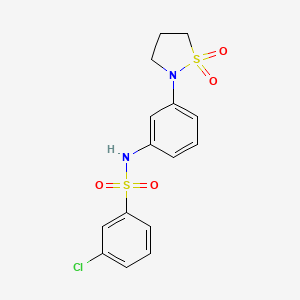
![3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine](/img/structure/B2482595.png)
